3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid
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Overview
Description
3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid is an organic compound with the molecular formula C7H6Cl2O2. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methyl group, as well as a propynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of a suitable alkene with a dichlorocarbene source.
Introduction of the Propynoic Acid Moiety: The propynoic acid group can be introduced via a coupling reaction involving a terminal alkyne and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-yn-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.
3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-yn-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid is unique due to its combination of a cyclopropyl ring with dichloro and methyl substitutions, along with a propynoic acid moiety. This unique structure imparts specific reactivity and biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
3-(2,2-dichloro-1-methylcyclopropyl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-6(3-2-5(10)11)4-7(6,8)9/h4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBZSIVDVZZJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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